

Physicochemical Properties of 3-Methoxymethcathinone (3-MeOMC): An In-depth Technical Guide

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Compound of Interest

Compound Name: 3-(Dimethylamino)-1-(3-methoxyphenyl)-2-methylpropan-1-one

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Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-methoxymethcathinone (3-MeOMC), a synthetic cathinone of interest in forensic and pharmacological research. Due to its structural similarity to other controlled substances, a thorough understanding of its chemical and physical characteristics is crucial for its identification, synthesis, and the elucidation of its biological activity. This document details available quantitative data, outlines experimental protocols for its analysis, and presents visual representations of its synthesis and mechanism of action. It is important to note that experimental data for 3-MeOMC is limited, and in some cases, data from its close structural analog, 3-methylmethcathinone (3-MMC), is provided for comparative purposes.

Introduction

3-Methoxymethcathinone (3-MeOMC), with the IUPAC name 1-(3-methoxyphenyl)-2-(methylamino)propan-1-one, is a designer drug belonging to the substituted cathinone family.^[1] These substances are synthetic derivatives of cathinone, the primary psychoactive alkaloid in the khat plant (*Catha edulis*). As a positional isomer of the more well-known 4-

methoxymethcathinone (methedrone), 3-MeOMC's distinct chemical structure imparts unique physicochemical and pharmacological properties.[2] Like other synthetic cathinones, it primarily functions as a monoamine releasing agent, affecting the levels of serotonin, dopamine, and norepinephrine in the brain.[1] The properties of 3-MeOMC have been less extensively studied compared to its isomers, making a consolidated technical reference essential for the scientific community.[3]

Physicochemical Properties

The known physicochemical properties of 3-methoxymethcathinone are summarized in the tables below. Data is provided for both the free base and the more commonly encountered hydrochloride salt.

Table 1: General and Chemical Properties of 3-Methoxymethcathinone

Property	Value	Source
IUPAC Name	1-(3-methoxyphenyl)-2-(methylamino)propan-1-one	[1][4]
Synonyms	3-MeOMC, meta-methoxymethcathinone	[1]
Chemical Class	Synthetic Cathinone	[3]
Molecular Formula	C ₁₁ H ₁₅ NO ₂	[1][2][4]
Molecular Weight	193.24 g/mol	[4]
Appearance	Crystalline solid (hydrochloride salt)	[2]
Chirality	Contains a chiral center at the C-2 carbon, existing as R and S enantiomers.	[5]

Table 2: Quantitative Physicochemical Data for 3-Methoxymethcathinone and Related Compounds

Property	Value	Compound	Notes	Source
Melting Point	188–206.5 °C	3-MMC (HCl salt)	Experimental data for 3-MeOMC is not readily available. This range is for the closely related 3-methylmethcathinone hydrochloride.	[6]
Boiling Point	280.5 °C (at 760 mmHg)	3-MMC	Predicted value for 3-methylmethcathinone. Experimental data for 3-MeOMC is not available.	[5]
XLogP3	1.8	3-MeOMC	Computed octanol/water partition coefficient.	[4]
Kovats Retention Index	1588.8	3-MeOMC	Semi-standard non-polar.	[4]

Table 3: Solubility of 3-Methoxymethcathinone Hydrochloride

Solvent	Solubility	Source
Phosphate-Buffered Saline (PBS, pH 7.2)	10 mg/mL	[2]
Ethanol	3 mg/mL	[2]
Dimethyl Sulfoxide (DMSO)	3 mg/mL	[2]
Dimethylformamide (DMF)	1.25 mg/mL	[2]

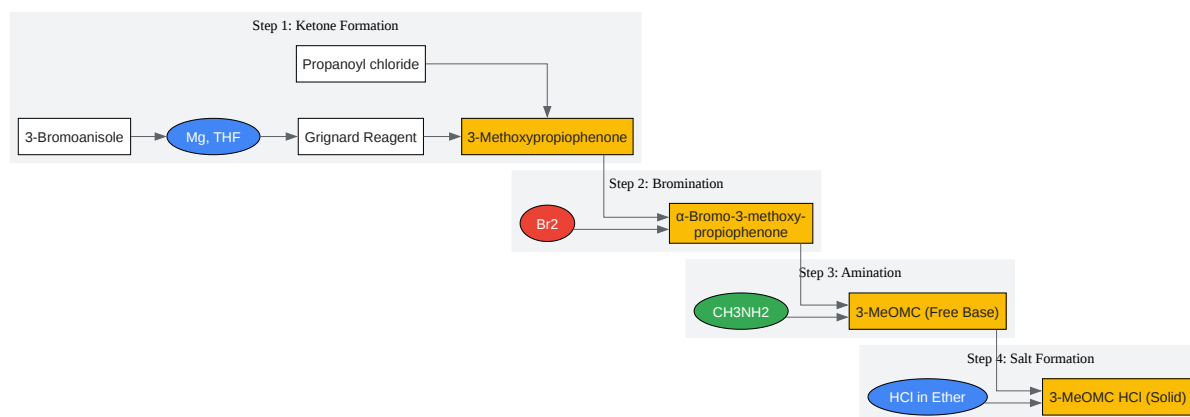
Experimental Protocols

The characterization and identification of 3-MeOMC rely on a combination of chromatographic and spectroscopic techniques. The differentiation from its positional isomers is a significant analytical challenge due to their similar chemical structures.[\[3\]](#)

Synthesis

A common synthetic route for cathinones, adaptable for 3-MeOMC, involves a multi-step process.[\[3\]](#)

- Grignard Reaction: The synthesis often starts with the formation of a ketone intermediate, 3-methoxypropiophenone. This can be achieved via a Grignard reaction, where a Grignard reagent formed from 3-bromoanisole reacts with a suitable precursor.[\[3\]](#)
- α -Bromination: The ketone intermediate undergoes α -bromination to yield a bromoketone.[\[5\]](#)
- Amination: The bromoketone is then reacted with methylamine, often in an ethanolic solution, to produce the 3-MeOMC free base.[\[3\]](#)[\[5\]](#)
- Salt Formation: Due to the instability of the free base, it is typically converted to its hydrochloride salt by treatment with a solution of hydrogen chloride in a suitable organic solvent like diethyl ether. The hydrochloride salt precipitates and can be collected by filtration.[\[3\]](#)[\[7\]](#)



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Caption: General synthesis pathway for 3-Methoxymethcathinone Hydrochloride.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a fundamental technique for the identification of synthetic cathinones.[3]

- **Sample Preparation:** A dilute solution of the analyte is prepared in a suitable solvent such as chloroform or methanol.[3][8]
- **Instrumentation:** An Agilent gas chromatograph (or equivalent) with a mass selective detector is commonly used.[8]

- Column: A non-polar capillary column, such as a DB-1 MS (30m x 0.25mm x 0.25 μ m), is typically employed.[8]
- Carrier Gas: Helium is used as the carrier gas.[8]
- Injection: The sample is injected in splitless mode.[8]
- Oven Program: A temperature gradient is used to separate the components of the sample. For example, starting at 70°C, holding for 2 minutes, then ramping up to 270°C.
- Mass Spectrometry: Electron ionization (EI) is used to fragment the molecule. The mass spectrum of 3-MeOMC is characterized by a prominent base peak at a mass-to-charge ratio (m/z) of 58. Another significant fragment is often observed at m/z 135, corresponding to the methoxybenzoyl cation. The molecular ion peak for the free base is expected at m/z 193.[3] It is crucial to note that positional isomers can have very similar fragmentation patterns, necessitating chromatographic separation for unambiguous identification.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of 3-MeOMC.

- Sample Preparation: The analyte is dissolved in a deuterated solvent, such as deuterated water (D₂O) or chloroform (CDCl₃).[8][9]
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer is typically used.[7][8]
- Analysis: Both ¹H and ¹³C NMR spectra are acquired. Two-dimensional correlation experiments (e.g., COSY, HMQC, HMBC) can be used for complete structural assignment. NMR is particularly useful for differentiating between positional isomers, as the substitution pattern on the aromatic ring will result in distinct chemical shifts and coupling patterns.[7]

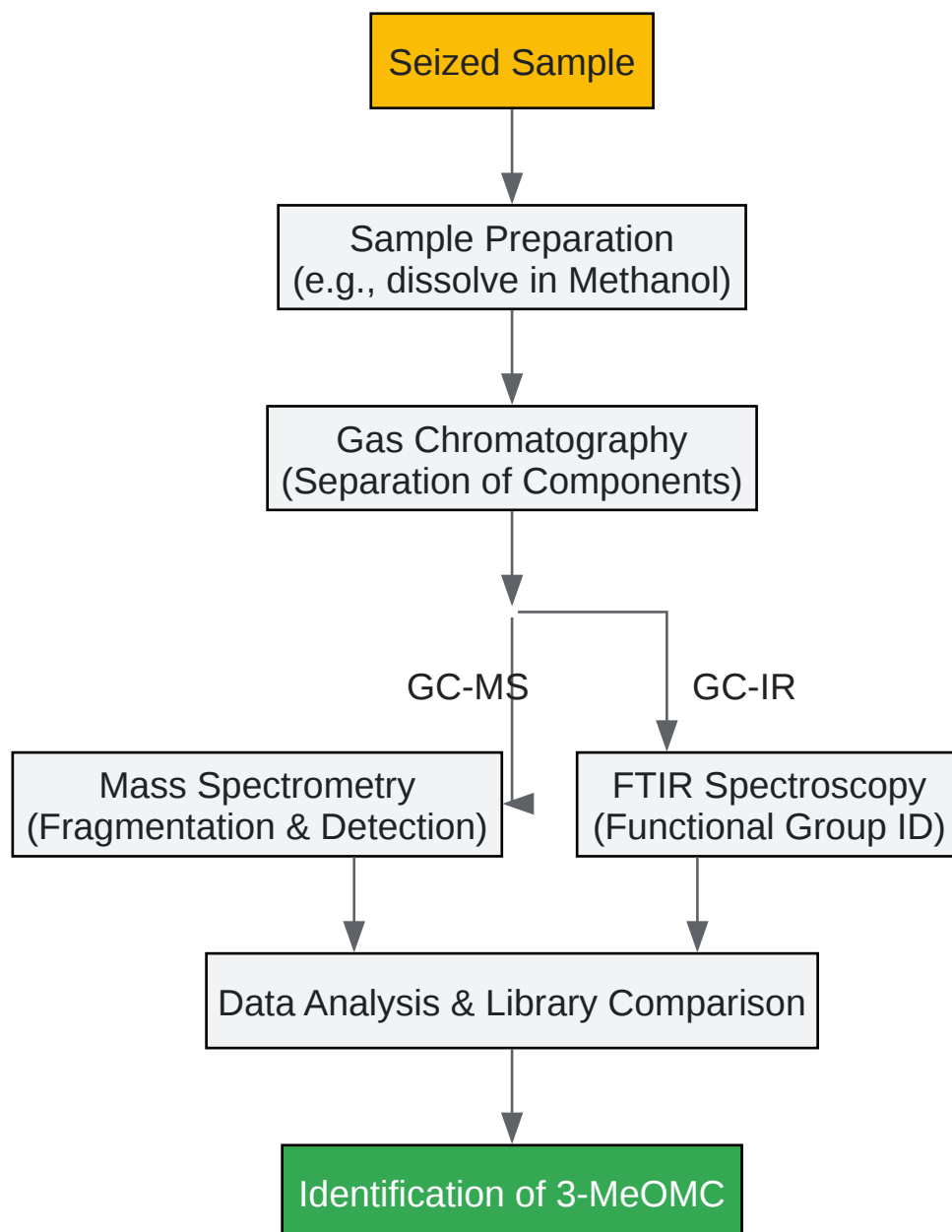
Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to differentiate between isomers.[10]

- Sample Preparation: For pure powders, the KBr disc method or Attenuated Total Reflectance (ATR) can be used.[7] For impure samples, coupling with gas chromatography (GC-IR)

allows for the acquisition of a clean spectrum of the separated compound.[11]

- Analysis: The infrared spectrum will show characteristic absorption bands for the carbonyl group (C=O), the C-N bond, and the aromatic ring. The substitution pattern on the aromatic ring results in distinct IR absorption patterns, which can aid in distinguishing 3-MeOMC from its 2- and 4-isomers.[12]



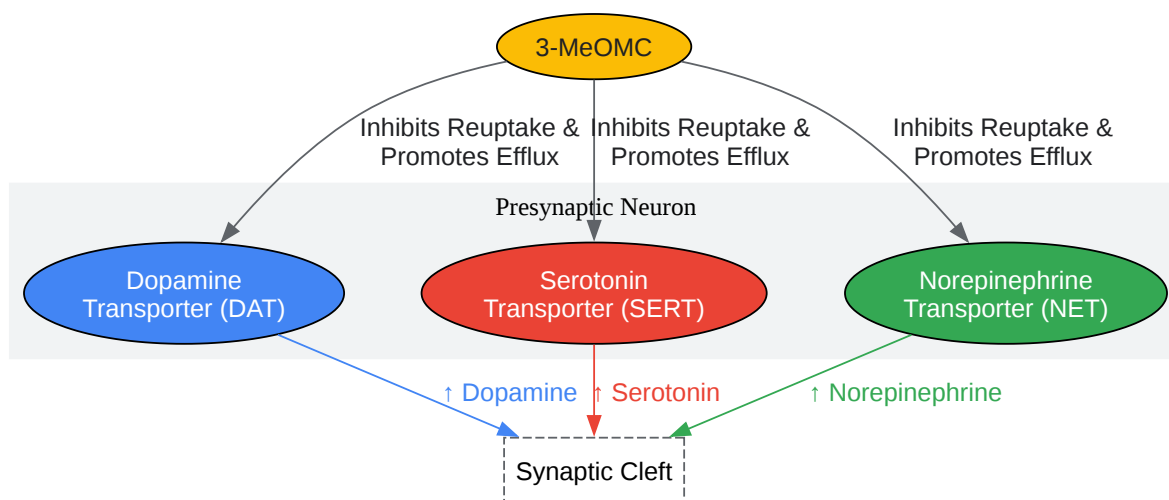
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Caption: Analytical workflow for the identification of 3-MeOMC in a seized sample.

Pharmacological Profile: Mechanism of Action

3-MeOMC exerts its psychoactive effects by interacting with monoamine transporters in the brain.^[3] In vitro studies have shown that it acts as a releasing agent for serotonin, dopamine, and norepinephrine.^[1]

There is some evidence to suggest that 3-MeOMC may have a degree of selectivity for the release of serotonin and dopamine over norepinephrine, potentially classifying it as a partially selective serotonin-dopamine releasing agent (SDRA).^[1] One study reported EC₅₀ values of 306 nM for serotonin release and 129 nM for dopamine release, while only inducing 68% of norepinephrine release at a concentration of 10 µM.^[1] However, conflicting data exists, with another publication reporting an EC₅₀ of 111 nM for norepinephrine release, suggesting it acts as a non-selective serotonin-norepinephrine-dopamine releasing agent (SNDRA).^[1]



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Caption: Mechanism of action of 3-MeOMC at monoamine transporters.

Conclusion

3-Methoxymethcathinone is a synthetic cathinone with a growing presence in forensic casework. This guide has compiled the available physicochemical data, highlighting areas where information is still lacking and often extrapolated from its close analog, 3-MMC. The detailed experimental protocols for synthesis and analysis provide a framework for researchers working with this compound. The unambiguous identification of 3-MeOMC, particularly its differentiation from positional isomers, requires a multi-technique approach, with GC-MS, NMR, and FTIR all playing crucial roles. Further research is needed to fully characterize the physicochemical properties and pharmacological profile of 3-MeOMC to better understand its potential effects and risks.

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